1-Chloroheptan-2-ol chemical properties and structure
1-Chloroheptan-2-ol chemical properties and structure
An In-Depth Technical Guide to 1-Chloroheptan-2-ol
Executive Summary
1-Chloroheptan-2-ol (CAS: 53660-21-2) is a vicinal halohydrin of significant value in organic synthesis and pharmaceutical process chemistry.[1][2] Characterized by its bifunctional nature—possessing both a secondary hydroxyl group and a primary alkyl chloride—it serves as a versatile "chiral pivot." It is primarily utilized as a direct precursor to 1,2-epoxyheptane and 1,2-heptanediol (a critical antimicrobial and moisturizing agent in dermatology). Its structural motif allows for the precise installation of chirality in long-chain aliphatic systems, making it a target of interest in biocatalytic resolution studies for asymmetric drug synthesis.
Part 1: Molecular Architecture & Physicochemical Profile
1-Chloroheptan-2-ol consists of a seven-carbon aliphatic chain with a chlorine atom at the terminal (C1) position and a hydroxyl group at the C2 position. This specific regiochemistry is crucial; the terminal chloride is a good leaving group, while the C2-hydroxyl provides a handle for nucleophilic activation (e.g., epoxide formation).
Stereochemistry: The molecule possesses a single chiral center at C2. While often synthesized as a racemate (
Table 1: Physicochemical Data
| Property | Data | Note |
| IUPAC Name | 1-Chloroheptan-2-ol | |
| CAS Number | 53660-21-2 | Racemic mixture |
| Molecular Formula | C | |
| Molecular Weight | 150.65 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil |
| Boiling Point | ~85–90 °C at 10 mmHg | Estimated; decomposes near atmospheric BP |
| Density | ~0.98 – 1.02 g/mL | Denser than parent heptanol due to Cl |
| Solubility | Soluble in alcohols, ethers, DCM; Low water solubility | Amphiphilic character |
| LogP | ~2.15 | Lipophilic |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 1-chloroheptan-2-ol must be controlled to avoid the formation of its regioisomer, 2-chloroheptan-1-ol. Two primary routes dominate the landscape: the Grignard-Epichlorohydrin route (high regioselectivity) and the Alkene Chlorohydrination route (industrial scalability).
Method A: Grignard Addition to Epichlorohydrin (Regioselective)
This is the preferred laboratory method for obtaining the specific 1-chloro-2-ol isomer with high purity.
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Mechanism: A nucleophilic attack of butylmagnesium bromide on the less substituted carbon of epichlorohydrin (2-(chloromethyl)oxirane).
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Protocol:
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Reagent Prep: Generate Butylmagnesium bromide (BuMgBr) from 1-bromobutane and Mg turnings in anhydrous THF.
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Coupling: Cool the Grignard solution to -10°C. Add Epichlorohydrin dropwise. The Copper(I) iodide (CuI) catalyst (1-5 mol%) is often added to facilitate ring opening.
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Quench: Hydrolyze with saturated NH
Cl solution. -
Result: The butyl group adds to the terminal epoxide carbon, opening the ring to form the secondary alcohol (at C2) while preserving the C1-chloride.
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Method B: Chlorohydrination of 1-Heptene
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Mechanism: Electrophilic addition of Hypochlorous acid (HOCl) to 1-heptene.
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Regiochemistry: The reaction follows Markovnikov-like addition. The electrophilic Cl
adds to the terminal carbon (C1), forming a chloronium ion. Water (nucleophile) attacks the more substituted carbon (C2). -
Outcome: Predominantly yields 1-chloroheptan-2-ol, though trace amounts of the regioisomer may form.
Visualization: Synthesis Workflow
Caption: Figure 1. Dual synthetic pathways for 1-chloroheptan-2-ol. The Grignard route (top) offers superior regiocontrol.
Part 3: Reactivity & Mechanistic Insight
The utility of 1-chloroheptan-2-ol lies in its ability to undergo intramolecular cyclization or nucleophilic substitution .
Base-Catalyzed Epoxide Formation
Treatment with a base (NaOH or KOH) deprotonates the C2-hydroxyl group.[3] The resulting alkoxide performs an intramolecular S
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Significance: 1,2-epoxyheptane is a key intermediate for surfactants and polymer stabilizers.
Hydrolysis to 1,2-Heptanediol
While direct hydrolysis is possible, the standard industrial route involves forming the epoxide in situ followed by acid-catalyzed ring opening with water.
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Application: 1,2-Heptanediol is a premium preservative in cosmetics (preservative booster) and a pharmaceutical excipient for transdermal drug delivery (e.g., enhancing Metronidazole absorption).
Biocatalytic Resolution
Enzymatic kinetic resolution (using Lipases like Candida antarctica Lipase B, CAL-B) can selectively acetylate one enantiomer of 1-chloroheptan-2-ol, leaving the other alcohol free. This provides access to optically pure (
Visualization: Reactivity Cascade
Caption: Figure 2. The "Chlorohydrin-Epoxide-Diol" value chain. The chlorohydrin is the critical pivot point.
Part 4: Safety & Handling Protocols
As a halogenated alcohol, 1-chloroheptan-2-ol requires strict adherence to safety protocols. It is an alkylating agent and a skin irritant.
Hazard Identification (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Procedures:
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Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
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PPE: Nitrile gloves (0.11 mm minimum thickness) and chemical safety goggles are mandatory.
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Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or hydrolysis.
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Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; alkyl chlorides are toxic to aquatic life.
References
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PubChem. (n.d.). 1-Chloroheptan-2-ol (Compound).[1][3][5] National Library of Medicine. Retrieved from [Link]
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Li, N., et al. (2014). Effect of Hydrocarbon Chain Length in 1,2-Alkanediols on Percutaneous Absorption of Metronidazole. AAPS PharmSciTech. Retrieved from [Link]
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Zhang, Y., et al. (2022).[2] Efficient Biosynthesis of (S)-1-chloro-2-heptanol Catalyzed by a Newly Isolated Fungi. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (2018). Regioselective Halogenation of Arenes and Heterocycles. Retrieved from [Link]
Sources
- 1. 1561-86-0|2-Chlorocyclohexanol|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis [mdpi.com]
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